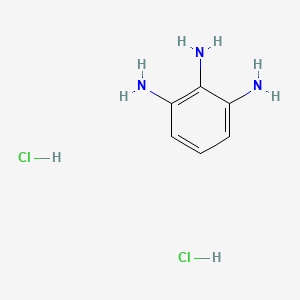
1,1,2,2-Tetraphenyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetraphenyldisilane is an organosilicon compound with the molecular formula (C₆H₅)₂SiH₂. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its role as a reducing agent and its ability to participate in hydrosilylation reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetraphenyldisilane can be synthesized through several methods. One common method involves the reaction of diphenylchlorosilane with a reducing agent in the presence of a catalyst. For example, diphenylchlorosilane can be reacted with lithium aluminum hydride (LiAlH₄) in an ether solvent at low temperatures to produce diphenylsilyl(diphenyl)silane .
Industrial Production Methods
In industrial settings, diphenylsilyl(diphenyl)silane is often produced through the reaction of diphenylchlorosilane with sodium hydride (NaH) in a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-Tetraphenyldisilane undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in the reduction of carbonyl compounds to alcohols.
Hydrosilylation Reactions: It participates in the addition of silicon-hydrogen bonds to carbon-carbon multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Catalysts: N-heterocyclic carbenes (NHCs) and transition metal complexes (e.g., rhodium, nickel) are commonly used as catalysts in reactions involving diphenylsilyl(diphenyl)silane
Solvents: Ether solvents, such as tetrahydrofuran (THF), are frequently used in these reactions.
Major Products
Alcohols: Reduction of carbonyl compounds using diphenylsilyl(diphenyl)silane produces alcohols.
Silicon-containing Compounds: Hydrosilylation reactions yield silicon-containing organic compounds.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetraphenyldisilane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diphenylsilyl(diphenyl)silane involves the activation of silicon-hydrogen bonds. In the presence of a catalyst, the silicon-hydrogen bond is activated, allowing it to participate in reduction and hydrosilylation reactions. The activated silicon species can interact with carbonyl compounds or carbon-carbon multiple bonds, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylsilane: Similar to diphenylsilyl(diphenyl)silane, diphenylsilane is used as a reducing agent and in hydrosilylation reactions.
Phenylsilane: Another related compound, phenylsilane, also participates in similar chemical reactions but has different reactivity and selectivity.
Uniqueness
1,1,2,2-Tetraphenyldisilane is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to act as both a reducing agent and a hydrosilylation reagent makes it versatile in various synthetic applications .
Eigenschaften
IUPAC Name |
diphenylsilyl(diphenyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Si2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWATTABEBNHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)[SiH](C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-[[2-[[(2S)-2-azaniumylpropanoyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B7798589.png)




![2,3,4,5,6,7,8,9,11,12-Decaborabicyclo[8.1.1]dodecane-1,10-dicarboxylic acid](/img/structure/B7798621.png)




